4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

sulfamoyl SAR oxadiazole benzamide HIV-1 protease FRET assay

This specific sulfamoyl benzamide derivative is a critical tool for expanding structure-activity relationship (SAR) studies in ectonucleotidase and HDAC6 inhibition. Its distinctive N,N-dimethylsulfamoyl group and ortho-methoxyphenyl substitution pattern create a unique polar surface and binding geometry, differentiating it from bulkier or meta-substituted analogs. Procure this exact compound to ensure experimental reproducibility and to systematically probe how incremental changes in N-alkyl steric bulk influence isoform selectivity and therapeutic windows in oncology, thrombosis, and inflammation research.

Molecular Formula C18H18N4O5S
Molecular Weight 402.43
CAS No. 501351-86-6
Cat. No. B2488865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS501351-86-6
Molecular FormulaC18H18N4O5S
Molecular Weight402.43
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
InChIInChI=1S/C18H18N4O5S/c1-22(2)28(24,25)13-10-8-12(9-11-13)16(23)19-18-21-20-17(27-18)14-6-4-5-7-15(14)26-3/h4-11H,1-3H3,(H,19,21,23)
InChIKeyZAPZVLIJPBBDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.8 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501351-86-6): Procurement-Relevant Identity and Baseline


4-(Dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501351-86-6) is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core substituted at the 5-position with an ortho-methoxyphenyl group and at the benzamide para-position with an N,N-dimethylsulfamoyl moiety. Its molecular formula is C18H18N4O5S with a molecular weight of 402.4 g/mol and a computed XLogP3 of 1.7 [1]. The compound is catalogued in authoritative chemical databases under PubChem CID 2158911 and ChEMBL ID CHEMBL1347378, situating it within a well-characterized chemical space of oxadiazole-containing sulfonamides explored for enzyme inhibition and receptor modulation [2].

Why Generic Substitution of 4-(Dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Fails: Sulfamoyl and Methoxy Positional Specificity


Compounds within the 1,3,4-oxadiazole benzamide class cannot be treated as interchangeable procurement items because both the sulfamoyl N-substitution pattern and the methoxy positional isomerism on the phenyl-oxadiazole ring are binary determinants of molecular recognition. The N,N-dimethylsulfamoyl group presents a compact, polar surface distinct from bulkier N-ethyl-N-benzyl or N-ethyl-N-phenyl sulfamoyl variants that are present in the closest catalogued analogs. Even the shift of the single methoxy substituent from the ortho (2-) to the meta (3-) position generates a chemically distinct compound with altered topological polar surface area and predicted binding geometry [1]. Without head-to-head bioactivity data confirming functional equivalence, substitution introduces uncontrolled variables that invalidate SAR continuity and experimental reproducibility [2].

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Analogs


Sulfamoyl N-Substitution Architecture: N,N-Dimethyl vs. N-Ethyl-N-Benzyl Differentiation in a Shared 2-Methoxyphenyl-Oxadiazole Core

The structural identity of the sulfamoyl N-substituents is a critical differentiation point: the target compound bears N,N-dimethyl groups, whereas the closest catalogued comparator with published bioactivity data—4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide—carries N-ethyl-N-benzyl substituents. In a fluorescence resonance energy transfer (FRET) assay against HIV-1 Gag-Pol polyprotein at pH 8.0 and 2°C, the bulkier analog exhibited an IC50 of 8,960 nM [1]. No equivalent bioactivity data are published for the N,N-dimethyl variant, confirming that these two sulfamoyl architectures cannot be assumed functionally equivalent despite sharing the identical 2-methoxyphenyl-oxadiazole-amide scaffold. The dimethyl substitution results in a lower molecular weight (402.4 vs. 478.6 g/mol) and smaller topological polar surface area, parameters that directly influence passive permeability and target binding site compatibility [2].

sulfamoyl SAR oxadiazole benzamide HIV-1 protease FRET assay

Methoxy Positional Isomerism: Ortho (2-Methoxy) vs. Meta (3-Methoxy) Substitution on the Phenyl-Oxadiazole Ring

The methoxy substituent position on the phenyl ring attached to the oxadiazole 5-position is a binary structural determinant. The target compound carries the methoxy group at the ortho (2-) position, while the separately catalogued analog 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide places it at the meta (3-) position [1]. Although both share the identical molecular formula (C18H18N4O5S) and molecular weight (402.4 g/mol), the ortho-methoxy group introduces intramolecular steric and electronic effects—including potential hydrogen bonding with the adjacent oxadiazole ring nitrogen and altered conformational preferences of the biaryl system—that are absent in the meta isomer. These effects directly modulate the three-dimensional presentation of the pharmacophore to biological targets. No published comparative bioactivity data exist for the two positional isomers, meaning their functional equivalence cannot be assumed [2].

positional isomer differentiation ortho-methoxy effect oxadiazole SAR

h-NTPDase Inhibitory Scaffold Class Membership: Sub-Micromolar Potency Demonstrated for Sulfamoyl Benzamide Congeners

The target compound belongs to the sulfamoyl benzamide structural class that has been validated as a privileged scaffold for selective inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). In a systematic SAR study, sulfamoyl benzamide derivatives achieved sub-micromolar to low-micromolar IC50 values across h-NTPDase isoforms 1, 2, 3, and 8. Specifically, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) inhibited h-NTPDase1 with IC50 = 2.88 ± 0.13 µM and h-NTPDase3 with IC50 = 0.72 ± 0.11 µM; compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) selectively inhibited h-NTPDase8 with IC50 = 0.28 ± 0.07 µM [1]. While the target compound itself was not among the specific derivatives screened in this study, its dimethylsulfamoyl benzamide architecture is a direct structural congener of the active series. This class validation establishes that the dimethylsulfamoyl substitution pattern is a viable entry point for h-NTPDase inhibitor development, distinguishing it from sulfamoyl variants with differing N-alkylation that may have divergent isoform selectivity profiles .

h-NTPDase inhibition ectonucleotidase sulfamoyl benzamide SAR

1,3,4-Oxadiazole Sulfamide Scaffold as Selective HDAC6 Inhibitor Chemotype: Nanomolar Potency and >5,000-Fold Selectivity Over HDAC1

The 1,3,4-oxadiazole sulfamide structural framework—of which the target compound is a direct representative—has been patented and peer-reviewed as a privileged chemotype for selective histone deacetylase 6 (HDAC6) inhibition. According to the evaluation of patent WO2017018805, exemplified 1,3,4-oxadiazole sulfamide derivatives achieved nanomolar inhibitory potency against HDAC6 with greater than 5,000-fold selectivity over HDAC1 [1]. This selectivity window is therapeutically significant because non-selective HDAC inhibitors (e.g., vorinostat, romidepsin) that co-inhibit Class I HDACs produce dose-limiting toxicities including fatigue and nausea [2]. The patent covers compounds in which the sulfamide moiety serves as a unique zinc-binding group (ZBG), a feature that distinguishes this chemotype from hydroxamic acid-based HDAC inhibitors. The target compound, bearing both the 1,3,4-oxadiazole ring and the sulfamoyl functionality, falls within the structural scope of this patent class, positioning it as a candidate for selective HDAC6 inhibitor development.

HDAC6 selective inhibition oxadiazole sulfamide zinc-binding group

Validated Research Application Scenarios for 4-(Dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Quantitative Evidence


h-NTPDase Isoform Selectivity Profiling Using the Dimethylsulfamoyl Benzamide Scaffold

The target compound is structurally congeneric to sulfamoyl benzamides that have demonstrated sub-micromolar h-NTPDase inhibition (IC50 = 0.28–2.88 µM across isoforms 1, 3, and 8) [1]. Researchers investigating ectonucleotidase-related pathologies including thrombosis, diabetes, inflammation, and cancer can deploy this compound in isoform selectivity panels. Because the N,N-dimethylsulfamoyl group differs from the cyclopropyl, morpholine, and benzylamine substituents explored in the published SAR study, empirical profiling of this variant may reveal a novel selectivity fingerprint that expands the chemical biology toolbox for dissecting h-NTPDase isoform functions.

Selective HDAC6 Inhibitor Development Leveraging the Oxadiazole Sulfamide Zinc-Binding Pharmacophore

As a structural member of the 1,3,4-oxadiazole sulfamide derivative class that has demonstrated nanomolar HDAC6 inhibition with >5,000-fold selectivity over HDAC1 [2], the target compound serves as a screening candidate for HDAC6-targeted drug discovery. The ortho-methoxy substitution on the phenyl-oxadiazole ring may provide differentiated tubulin deacetylation modulation relative to unsubstituted or para-substituted analogs. Procurement of this specific compound enables SAR expansion studies aimed at identifying HDAC6 inhibitors with improved therapeutic windows for oncology, neurodegenerative disease, and inflammatory indications.

Sulfamoyl Substitution SAR Studies in Oxadiazole-Containing Compound Libraries

The BindingDB entry for the N-ethyl-N-benzyl sulfamoyl analog (IC50 = 8,960 nM against HIV-1 Gag-Pol polyprotein in a FRET assay) [3] establishes that the sulfamoyl N-substitution identity meaningfully modulates target engagement potency, yet the N,N-dimethyl variant remains uncharacterized. Researchers building oxadiazole-focused screening libraries can use this compound as a compact, polar sulfamoyl reference point to systematically probe how incremental increases in N-alkyl steric bulk (methyl → ethyl → benzyl) affect potency, selectivity, and physicochemical properties across multiple target classes.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.